Fluphenazine S,S-dioxide

Beschreibung

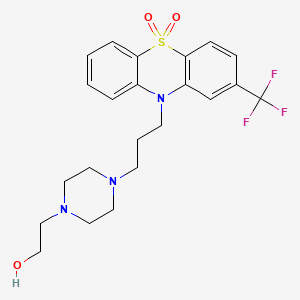

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-[3-[5,5-dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F3N3O3S/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)32(21,30)31)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRRWTIXBRORSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)C(F)(F)F)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F3N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101123531 |

Source

|

| Record name | 4-[3-[5,5-Dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101123531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476-79-5 |

Source

|

| Record name | 4-[3-[5,5-Dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluphenazine S,S-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-[5,5-Dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101123531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUPHENAZINE S,S-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6267DR81T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of Fluphenazine S,S-dioxide

This guide provides a comprehensive technical overview of Fluphenazine S,S-dioxide, a key oxidized derivative of the potent antipsychotic agent, Fluphenazine. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the precise chemical structure, synthesis, characterization, and analytical methodologies pertinent to this compound. By synthesizing established chemical principles with practical, field-proven insights, this guide serves as an authoritative resource for understanding this important phenothiazine derivative.

Introduction: Situating Fluphenazine S,S-dioxide in the Metabolic Landscape

Fluphenazine is a high-potency, first-generation antipsychotic of the phenothiazine class, widely utilized in the management of schizophrenia and other psychotic disorders.[1][2][3] Its therapeutic effect is primarily mediated through the antagonism of dopamine D1 and D2 receptors in the mesolimbic pathways of the brain.[3] Like other phenothiazines, fluphenazine undergoes extensive metabolism, primarily through hepatic pathways involving cytochrome P450 enzymes.

The principal metabolic routes include hydroxylation and, critically for this guide, oxidation of the sulfur atom within the phenothiazine tricycle.[4] The initial oxidation product is the well-documented and biologically active Fluphenazine S-oxide (sulfoxide).[5] Further oxidation of this sulfoxide metabolite yields the subject of this guide: Fluphenazine S,S-dioxide , also known as Fluphenazine Sulfone .[6][7] This secondary oxidation transforms the sulfide moiety into a sulfone group (SO₂), significantly altering the electronic and steric properties of the molecule. Understanding the structure and properties of this dioxide derivative is crucial for comprehensive pharmacokinetic studies, impurity profiling, and toxicological assessments of fluphenazine.

Chemical Identity and Physicochemical Properties

Fluphenazine S,S-dioxide is a specific, well-defined chemical entity. Its unambiguous identification is paramount for any research or regulatory endeavor.

Chemical Structure and Nomenclature

The definitive structure of Fluphenazine S,S-dioxide involves the oxidation of the sulfur atom at position 5 of the phenothiazine ring to a sulfone.

-

IUPAC Name : 2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)-10H-5λ⁶-phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol[6]

-

Common Synonyms : Fluphenazine Sulfone, Fluphenazine S,S-Dioxide, Fluphenazine Related Compound B (USP)[7]

-

Molecular Formula : C₂₂H₂₆F₃N₃O₃S[8]

Caption: 2D Chemical Structure of Fluphenazine S,S-dioxide (Sulfone).

Physicochemical Data Summary

The introduction of the highly polar sulfone group significantly alters the physicochemical properties of the molecule compared to the parent fluphenazine. These properties are critical for predicting its solubility, membrane permeability, and chromatographic behavior.

| Property | Value | Source |

| Molecular Weight | 469.52 g/mol | [8] |

| Appearance | Off-white solid | [8] |

| Molecular Formula | C₂₂H₂₆F₃N₃O₃S | [8] |

| CAS Number | 1476-79-5 | [6][7] |

| Predicted XLogP3 | 3.2 | PubChem CID 72941445[9] |

| Solubility | Soluble in Methanol | [8] |

Synthesis and Structural Characterization

The synthesis of Fluphenazine S,S-dioxide is achieved through the controlled oxidation of fluphenazine. The choice of oxidant and reaction conditions is critical to drive the reaction past the intermediate sulfoxide stage to the desired sulfone without causing unwanted side reactions.

Synthetic Pathway and Rationale

The conversion of a sulfide to a sulfone is a standard transformation in organic chemistry. For phenothiazines, this requires a more forceful oxidizing environment than that needed for sulfoxide formation.

Caption: Synthetic oxidation pathway from Fluphenazine to its S,S-dioxide.

Causality of Experimental Choices:

-

Oxidizing Agents : Strong oxidizing agents are required. Common choices include hydrogen peroxide (H₂O₂) in a medium like glacial acetic acid or meta-chloroperbenzoic acid (m-CPBA).[10][11]

-

Hydrogen Peroxide (30% in Glacial Acetic Acid) : This system is effective and widely cited for phenothiazine oxidation. Heating the reaction mixture (e.g., to 70°C) is often necessary to provide the activation energy needed to oxidize the relatively stable sulfoxide intermediate to the sulfone.[10][12]

-

m-CPBA : Using a stoichiometric amount (2 equivalents) of m-CPBA relative to the fluphenazine starting material can provide a controlled route to the sulfone at room temperature.[11] One equivalent typically yields the sulfoxide, while the second equivalent completes the oxidation.

-

Experimental Protocol: Oxidation via H₂O₂/Acetic Acid

The following protocol is a representative method adapted from established procedures for phenothiazine sulfone synthesis.[10]

Step-by-Step Methodology:

-

Dissolution : Dissolve Fluphenazine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Oxidant Addition : Slowly add an excess of 30% aqueous hydrogen peroxide (e.g., 3-4 equivalents) to the stirred solution. An initial exotherm may be observed.

-

Reaction : Heat the reaction mixture to 70-80°C and maintain for several hours (e.g., 4-6 hours). The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or LC-MS) to confirm the consumption of the starting material and the sulfoxide intermediate.

-

Work-up : After cooling to room temperature, carefully quench the excess peroxide (e.g., with sodium metabisulfite solution). Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction : Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure Fluphenazine S,S-dioxide.

Structural Characterization

Structural confirmation of the synthesized compound is essential. As a commercially available reference standard, Fluphenazine S,S-dioxide (EP Impurity B) is typically supplied with a comprehensive Certificate of Analysis including the following spectroscopic data.[8][13]

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is ideal. The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 470.17 . This corresponds to the addition of two oxygen atoms (32 Da) to the parent fluphenazine (m/z 438.18).

-

Proton NMR (¹H-NMR) : The ¹H-NMR spectrum would show characteristic downfield shifts for the aromatic protons adjacent to the newly formed sulfone group due to its strong electron-withdrawing nature. The signals corresponding to the propyl and piperazine-ethanol side chain would remain largely intact, though minor shifts are expected.

-

Infrared (IR) Spectroscopy : The most telling feature in the IR spectrum would be the appearance of two strong absorption bands characteristic of a sulfone group, typically found in the ranges of 1350–1300 cm⁻¹ (asymmetric stretching) and 1160–1120 cm⁻¹ (symmetric stretching).

-

High-Performance Liquid Chromatography (HPLC) : Purity is assessed by HPLC, typically using a C18 reversed-phase column. Due to the increased polarity from the sulfone group, Fluphenazine S,S-dioxide will have a shorter retention time than both fluphenazine and fluphenazine S-oxide under standard reversed-phase conditions. A purity of ≥99% is expected for a reference standard.[8]

Pharmacological Profile and Biological Significance

While the parent drug, fluphenazine, is a potent dopamine receptor antagonist, the pharmacological activity of its metabolites can vary significantly. Oxidation of the sulfur atom generally reduces antipsychotic activity.

Mechanism of Action (Predicted)

Direct pharmacological studies on Fluphenazine S,S-dioxide are not widely published. However, based on the known pharmacology of phenothiazine metabolites, the following can be inferred:

-

Reduced Dopamine Receptor Affinity : The bulky and highly polar sulfone group is expected to significantly reduce the molecule's affinity for the D2 dopamine receptor compared to the parent drug. The precise fit into the receptor's binding pocket is likely disrupted.

-

Metabolic Endpoint : The formation of the sulfone is generally considered a step towards detoxification and elimination. As a more polar and water-soluble compound than its precursors, it is more readily excreted from the body. Sulfoxidation is a major metabolic pathway for fluphenazine, and the sulfone represents the terminal oxidation state of the sulfur atom.[5]

Caption: Metabolic pathway showing the sequential oxidation of Fluphenazine.

Analytical Methodology for Quantification

A robust and sensitive analytical method is required for the detection and quantification of Fluphenazine S,S-dioxide in various matrices, such as in bulk drug substance or for pharmacokinetic studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[4]

Protocol: LC-MS/MS Quantification in a Plasma Matrix

This protocol is adapted from validated methods for fluphenazine and its other metabolites and represents a self-validating system for the reliable quantification of the sulfone.[4][14]

Caption: Experimental workflow for the LC-MS/MS analysis of Fluphenazine S,S-dioxide.

Step-by-Step Methodology:

-

Standard Preparation : Prepare calibration standards and quality control samples by spiking known concentrations of Fluphenazine S,S-dioxide reference standard into drug-free human plasma.

-

Sample Preparation (Protein Precipitation) :

-

To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., Fluphenazine-d8).

-

Vortex vigorously for 30 seconds to precipitate plasma proteins.

-

Centrifuge at high speed (e.g., 12,000 rpm) for 2-5 minutes to pellet the precipitated protein.

-

Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

-

-

Chromatographic Conditions :

-

Column : C18 reversed-phase column (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 50 mm).[14]

-

Mobile Phase A : Water with 0.1% Formic Acid.

-

Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

-

Gradient : A linear gradient from low to high organic content (e.g., 20% to 90% B) over a short runtime (e.g., 3-5 minutes).

-

Flow Rate : 0.4 mL/min.

-

Injection Volume : 5 µL.

-

-

Mass Spectrometry Conditions :

-

Ionization : Electrospray Ionization, Positive Mode (ESI+).

-

Detection : Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Predicted) :

-

Fluphenazine S,S-dioxide : Precursor Ion (Q1): 470.2 m/z → Product Ion (Q3): (Fragment specific to the piperazine-ethanol side chain, likely around 143.1 or 171.1 m/z, would need to be optimized).

-

Internal Standard (Fluphenazine-d8) : Precursor Ion (Q1): 446.3 m/z → Product Ion (Q3): 171.1 m/z.[4]

-

-

-

Quantification : Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. Determine the concentration of the unknown samples from this curve.

Conclusion

Fluphenazine S,S-dioxide, or Fluphenazine Sulfone, is the terminal sulfur-oxidation product in the metabolic cascade of fluphenazine. Its chemical structure is definitively characterized by a sulfone group on the phenothiazine ring, a feature that imparts high polarity and distinguishes it from its pharmacologically active parent compound. While direct data on its biological activity is sparse, its identity as a key metabolite makes its synthesis, characterization, and analysis essential for a complete understanding of fluphenazine's disposition in vivo. The synthetic and analytical protocols detailed herein provide a robust framework for researchers and drug development professionals to accurately work with and quantify this important molecule.

References

-

Heyes, W. F. (n.d.). STUDIES ON THE OXIDATIVE DEGRADATION OF FLUPHENAZINE DECANOA TE IN OILY SOLUTION. LJMU Research Online. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of some biologically active phenothiazine, sulfone and sulfonamide drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluphenazine S,S-dioxide. PubChem Compound Database. Retrieved from [Link]

-

SynZeal. (n.d.). Fluphenazine EP Impurity B | 1476-79-5. Retrieved from [Link]

-

Dixit, Y., et al. (n.d.). Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. Retrieved from [Link]

-

Van der Kuil, D., et al. (1993). Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide. PubMed. Retrieved from [Link]

-

Veeprho. (n.d.). Fluphenazine Dihydrochloride EP Impurity B | CAS 1476-79-5. Retrieved from [Link]

-

Khandelwal, N., et al. (2012). Study and synthesis of biologically active phenothiazines, their sulfones, and ribofuranosides. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluphenazine. PubChem Compound Database. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Fluphenazine - Impurity B | CAS No : 1476-79-5. Retrieved from [Link]

-

Allmpus. (n.d.). FLUPHENAZINE DIHYDROCHLORIDE EP IMPURITY B. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]

-

Jaszczyszyn, A., et al. (2012). The synthesis route of the preparation of the fluphenazine analogues. ResearchGate. Retrieved from [Link]

-

Kidron, A., & Nguyen, H. (2023). Phenothiazine. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of Fluphenazine. Retrieved from [Link]

-

Sharma, P., et al. (2019). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2021). Quantitative Analysis of Fluphenazine and Flupentixol in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluphenazine. Retrieved from [Link]

-

Tomer, S., & Rathod, D. (2022). Synthesis of Fluphenazine Decanoate using Candida Antarctica Lipase B Enzyme. International Journal of Professional Studies. Retrieved from [Link]

-

mzCloud. (n.d.). Fluphenazine. Retrieved from [Link]

-

MDPI. (2022). Spectroscopic Properties and Biological Activity of Fluphenazine Conjugates with Gold Nanoparticles. Retrieved from [Link]

-

Whelpton, R., et al. (1985). The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. PubMed. Retrieved from [Link]

-

ResearchGate. (2019). a) Mass spectra of fluphenazine hydrochloride, b) Mass spectra of the unknown degradation product. Retrieved from [Link]

-

Rajan, S. T., et al. (2023). Effective Synthetic Route for Large Scale Synthesis of Fluphenazine Hydrochloride and process related unknown impurity. ResearchGate. Retrieved from [Link]

-

Slawson, M. H., & Johnson-Davis, K. L. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. PubMed. Retrieved from [Link]

-

Shul'pin, G. B., et al. (2021). Homogeneous Oxidation of C–H bonds with m-CPBA Catalysed by a Co/Fe System. Royal Society of Chemistry. Retrieved from [Link]

-

Duarte, D., & Vale, N. (2022). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry. Retrieved from [Link]

-

Asr, R. (2023). Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. ChemRxiv. Retrieved from [Link]

-

SpectraBase. (n.d.). Fluphenazine - Optional[MS (LC)] - Spectrum. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

- Google Patents. (n.d.). WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.

-

Harris, K. J., et al. (2019). Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. National Center for Biotechnology Information. Retrieved from [Link]

-

Blazheyevskiy, M. Y., et al. (2021). Indirect Polarographic Method for the Determination of Fluphenazine hydrochloride using Peroxomonosulphate. ResearchGate. Retrieved from [Link]

-

Goldstein, S. A., & Van Vunakis, H. (1981). Determination of Fluphenazine, Related Phenothiazine Drugs and Metabolites by Combined High-Performance Liquid Chromatography and Radioimmunoassay. eScholarship.org. Retrieved from [Link]

-

Blazheyevskiy, M. Y., & Kopernyk, I. M. (2021). Difference spectrophotometric method for the determination of Fluphenazine hydrochloride in tablets using peroxomonosulfate. ResearchGate. Retrieved from [Link]

-

Yilmaz, F., & Menteşe, M. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

Sources

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Fluphenazine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. allmpus.com [allmpus.com]

- 9. Fluphenazine S,S-dioxide | C22H26F3N3O3S | CID 72941445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Study and synthesis of biologically active phenothiazines, their sulfones, and ribofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]

- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 13. synthinkchemicals.com [synthinkchemicals.com]

- 14. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Fluphenazine S,S-dioxide

Abstract

Fluphenazine, a potent phenothiazine-class antipsychotic, undergoes extensive metabolism, with sulfoxidation being a primary pathway.[1][2][3] The complete oxidation of the sulfur atom in the phenothiazine ring system leads to the formation of Fluphenazine S,S-dioxide, a sulfone metabolite. While generally considered to possess reduced pharmacological activity compared to the parent drug, the synthesis and characterization of this compound are crucial for comprehensive pharmacokinetic studies, impurity profiling, and toxicological assessments.[1] This guide provides a detailed technical overview of the synthetic route to Fluphenazine S,S-dioxide via controlled oxidation and outlines a robust, multi-technique approach for its structural confirmation and purity assessment. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of phenothiazine derivatives.

Introduction: The Significance of Fluphenazine Metabolism

Fluphenazine (FPZ) is a cornerstone therapeutic agent for managing chronic psychoses, primarily schizophrenia.[4][5][6] Its clinical efficacy is intrinsically linked to its complex pharmacological profile and metabolic fate.[4] The metabolic transformation of Fluphenazine is extensive, occurring primarily in the liver via cytochrome P450 (CYP) enzymes, and includes pathways such as N-dealkylation, aromatic hydroxylation, and, most notably, sulfoxidation.[1][3]

The sulfur atom within the tricyclic phenothiazine core is susceptible to oxidation, leading first to the formation of Fluphenazine sulfoxide and subsequently to the fully oxidized Fluphenazine S,S-dioxide (sulfone).[1] Understanding these metabolites is critical for several reasons:

-

Pharmacokinetics: Quantifying metabolites helps in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Drug Monitoring: Monitoring plasma levels of Fluphenazine and its metabolites is essential for optimizing therapeutic outcomes and minimizing adverse effects.[7]

-

Safety and Toxicology: Metabolites can have their own pharmacological or toxicological profiles, which must be assessed.

-

Reference Standards: Pure, well-characterized samples of metabolites like the S,S-dioxide are required as analytical standards for quantitative bioanalytical methods (e.g., LC-MS/MS) and for impurity analysis in pharmaceutical formulations.[8]

This document provides the scientific community with a detailed guide to the deliberate synthesis of Fluphenazine S,S-dioxide and the subsequent analytical methodologies required for its unambiguous characterization.

Synthesis of Fluphenazine S,S-dioxide

The synthesis of the S,S-dioxide metabolite is achieved through the chemical oxidation of the parent Fluphenazine molecule. The core principle is the conversion of the sulfide moiety in the phenothiazine ring to a sulfone. This requires a potent oxidizing agent capable of introducing two oxygen atoms onto the sulfur.

Mechanistic Rationale and Reagent Selection

The oxidation of sulfides to sulfones is a well-established transformation in organic chemistry.[9][10] The reaction proceeds in two steps: the initial oxidation of the sulfide to a sulfoxide, followed by a second oxidation of the sulfoxide to the sulfone.

Caption: General oxidation pathway from Fluphenazine to its S,S-dioxide.

Commonly employed oxidizing agents for this purpose include:

-

Hydrogen Peroxide (H₂O₂): A green and cost-effective oxidant. The reaction is often catalyzed by an acid, such as acetic acid. To drive the reaction to the sulfone, elevated temperatures or a higher concentration of H₂O₂ may be required.[9][11]

-

Peroxy Acids (e.g., m-CPBA): Meta-chloroperoxybenzoic acid is a highly effective reagent for sulfide oxidation. Stoichiometric control is crucial; approximately one equivalent will yield the sulfoxide, while two or more equivalents are needed for the sulfone.

-

Potassium Peroxymonosulfate (Oxone®): A versatile and stable solid oxidant that works well in various solvent systems.

For the synthesis of Fluphenazine S,S-dioxide, hydrogen peroxide in an acidic medium is a practical choice, balancing reactivity and cost. The use of a higher temperature can facilitate the second oxidation step from the sulfoxide intermediate to the final sulfone product.[11]

Detailed Experimental Protocol

This protocol is a representative synthesis. Researchers should adapt it based on available laboratory equipment and safety procedures.

Materials:

-

Fluphenazine dihydrochloride

-

30% Hydrogen Peroxide (w/w)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (or other suitable base)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Fluphenazine (1.0 eq) in glacial acetic acid.

-

Oxidation: Slowly add an excess of 30% hydrogen peroxide (approx. 3.0-4.0 eq) to the stirred solution. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to approximately 70-80°C and maintain for several hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material and sulfoxide intermediate are consumed.

-

Quenching & Neutralization: Cool the reaction mixture to room temperature. Carefully quench the excess peroxide by adding a saturated solution of sodium sulfite until a negative test with peroxide indicator strips is obtained. Slowly neutralize the acetic acid by adding a saturated solution of sodium bicarbonate until the pH is ~8-9.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude Fluphenazine S,S-dioxide by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane) to isolate the pure product.

Characterization of Fluphenazine S,S-dioxide

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the synthesized product and for separating it from the starting material and the sulfoxide intermediate.[4][8][12]

Caption: A typical workflow for HPLC analysis of the synthesized product.

Typical HPLC Method Parameters:

| Parameter | Value | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good separation for phenothiazine derivatives based on polarity.[4][8] |

| Mobile Phase | Acetonitrile/Methanol/Ammonium Acetate Buffer | A common mobile phase for these compounds, offering good peak shape and resolution.[8] |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| Detection | UV at 259 nm | Fluphenazine and its metabolites exhibit strong UV absorbance at this wavelength.[8] |

| Temperature | Ambient or controlled (e.g., 30°C) | Ensures reproducible retention times. |

Expected Results: The S,S-dioxide is more polar than both Fluphenazine and the intermediate sulfoxide. Therefore, in a reversed-phase system, it will have the shortest retention time. A pure sample should show a single major peak.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound, confirming the addition of two oxygen atoms.

Technique: Electrospray Ionization (ESI) in positive mode is typically used, coupled with a high-resolution mass analyzer (like TOF or Orbitrap) for accurate mass determination.

Expected Results:

| Compound | Molecular Formula | Exact Mass [M+H]⁺ |

|---|---|---|

| Fluphenazine | C₂₂H₂₆F₃N₃OS | 438.1825 |

| Fluphenazine S,S-dioxide | C₂₂H₂₆F₃N₃O₃S | 470.1723 |

The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should correspond to the calculated exact mass of Fluphenazine S,S-dioxide. A mass shift of +32 Da from the starting material confirms the successful oxidation. Tandem MS (MS/MS) can further confirm the structure by analyzing fragmentation patterns.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive structural confirmation by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. The oxidation of the sulfur atom to a sulfone induces significant changes in the electronic environment of the phenothiazine ring, leading to predictable shifts in the NMR spectrum.

Key Expected Changes (¹H NMR):

-

Downfield Shift of Aromatic Protons: The sulfone group is strongly electron-withdrawing. This deshields the protons on the aromatic rings of the phenothiazine core, causing them to resonate at a lower field (higher ppm) compared to the parent Fluphenazine. The protons closest to the sulfone group will experience the most significant shift.

-

Side Chain Protons: Protons on the piperazine side chain will be less affected but may show minor shifts.

Key Expected Changes (¹³C NMR):

-

Aromatic Carbon Shifts: Similar to the protons, the aromatic carbon signals will shift downfield due to the electron-withdrawing nature of the sulfone group. The carbons directly bonded to the sulfur atom will be most affected.

By comparing the NMR spectra of the starting material and the final product, the structural transformation can be unequivocally confirmed.

Summary of Properties

| Property | Fluphenazine | Fluphenazine S,S-dioxide |

| Molecular Formula | C₂₂H₂₆F₃N₃OS[13] | C₂₂H₂₆F₃N₃O₃S[14] |

| Molecular Weight | 437.5 g/mol [13] | 469.5 g/mol |

| Chemical Class | Phenothiazine (Sulfide) | Phenothiazine (Sulfone) |

| Polarity | Less Polar | More Polar |

| Pharmacological Activity | Potent Antipsychotic[5] | Generally considered inactive or significantly less active.[1] |

Conclusion

The synthesis and characterization of Fluphenazine S,S-dioxide are fundamental for advancing the study of phenothiazine antipsychotics. The synthetic protocol detailed herein, based on a robust oxidation reaction, provides a reliable method for obtaining this key metabolite. Furthermore, the comprehensive analytical workflow, combining HPLC for purity assessment, mass spectrometry for molecular weight confirmation, and NMR spectroscopy for definitive structural elucidation, ensures a self-validating system for researchers. This guide provides the necessary technical foundation for professionals in drug metabolism, analytical chemistry, and pharmacology to produce and verify this important reference compound.

References

-

Journal of Medicinal and Medical Chemistry. A Review on Fluphenazine Pharmacology and its Analytical Methods. [Link]

-

Thummar, K. N., Ghava, D. J., Mistry, A., Vachhani, A., & Sheth, N. R. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297–311. [Link]

-

Widerlöv, E., Lång, S., & Sjöström, R. (1983). The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. Psychopharmacology, 81(3), 227–232. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Fluphenazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

-

ResearchGate. Structure of fluphenazine hydrochloride. [Link]

-

Heyes, W. F. (1984). STUDIES ON THE OXIDATIVE DEGRADATION OF FLUPHENAZINE DECANOA TE IN OILY SOLUTION. CORE. [Link]

-

National Center for Biotechnology Information. Fluphenazine S,S-dioxide. PubChem Compound Database. [Link]

-

Heyes, W. F., Salmon, J. R., & Marlow, W. (1980). High-performance liquid chromatographic separation of the N- and S-oxides of fluphenazine and fluphenazine decanoate. Journal of Chromatography A, 194, 416–420. [Link]

-

ResearchGate. The synthesis route of the preparation of the fluphenazine analogues. [Link]

-

National Center for Biotechnology Information. Fluphenazine. PubChem Compound Database. [Link]

-

Heyes, W. F. (1984). STUDIES ON THE OXIDATIVE DEGRADATION OF FLUPHENAZINE DECANOA TE IN OILY SOLUTION. Liverpool John Moores University. [Link]

-

Semantic Scholar. Effective Synthetic Route for Large Scale Synthesis of Fluphenazine Hydrochloride and process related unknown impurity. [Link]

-

Tomer, S., & Rathod, D. (2024). Synthesis of Fluphenazine Decanoate using Candida Antarctica Lipase B Enzyme. International Journal of Professional Studies, 10(9). [Link]

-

Slawson, M. H., & Johnson-Davis, K. L. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in molecular biology (Clifton, N.J.), 1383, 49–57. [Link]

-

Wikipedia. Fluphenazine. [Link]

-

ResearchGate. Effective Synthetic Route for Large Scale Synthesis of Fluphenazine Hydrochloride and process related unknown impurity. [Link]

-

Gzyl-Malcher, B., et al. (2024). Spectroscopic Properties and Biological Activity of Fluphenazine Conjugates with Gold Nanoparticles. MDPI. [Link]

-

Stroup, T. S., & Gray, N. (2023). Fluphenazine. In StatPearls. StatPearls Publishing. [Link]

-

Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Sulfide Oxidation. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluphenazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. jmedchem.com [jmedchem.com]

- 5. Fluphenazine - Wikipedia [en.wikipedia.org]

- 6. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfone synthesis by oxidation [organic-chemistry.org]

- 10. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Fluphenazine S,S-dioxide | C22H26F3N3O3S | CID 72941445 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of Fluphenazine S,S-dioxide.

An In-depth Technical Guide to the Physical and Chemical Properties of Fluphenazine S,S-dioxide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Fluphenazine S,S-dioxide, a key metabolite of the potent antipsychotic drug Fluphenazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with expert insights to elucidate the core physical and chemical characteristics of this compound. We will delve into its structural features, physicochemical properties, and the analytical methodologies crucial for its study.

Introduction: The Significance of Fluphenazine and its Metabolism

Fluphenazine is a typical antipsychotic of the phenothiazine class, widely used in the management of psychotic disorders such as schizophrenia. Its therapeutic action is primarily attributed to its dopamine D2 receptor antagonism. The metabolism of Fluphenazine is extensive and complex, occurring primarily in the liver through various enzymatic pathways, including oxidation, hydroxylation, and conjugation. One of the key metabolic transformations is the oxidation of the sulfur atom in the phenothiazine ring system, leading to the formation of Fluphenazine sulfoxide (S-oxide) and subsequently the S,S-dioxide. Understanding the properties of these metabolites is critical for a complete pharmacokinetic and pharmacodynamic profile of the parent drug.

Molecular Structure and Physicochemical Properties

The introduction of two oxygen atoms to the sulfur atom in the phenothiazine nucleus dramatically alters the molecule's electronic and steric properties. This transformation from a sulfide to a sulfone significantly increases the polarity of the compound.

Predicted Physicochemical Data

Direct experimental data for Fluphenazine S,S-dioxide is not extensively reported in the literature. However, based on the known properties of Fluphenazine and related phenothiazine sulfones, we can predict its key physicochemical parameters.

| Property | Predicted Value/Information | Causality and Expert Insights |

| Molecular Formula | C₂₂H₂₆F₃N₃O₃S | The addition of two oxygen atoms to the Fluphenazine structure. |

| Molecular Weight | 469.52 g/mol | Increased from Fluphenazine (437.52 g/mol ) due to the two oxygen atoms. |

| Appearance | Likely a white to off-white crystalline solid. | Similar to other phenothiazine derivatives. |

| Melting Point | Expected to be significantly higher than Fluphenazine. | The increased polarity and potential for stronger intermolecular interactions (dipole-dipole) in the sulfone would lead to a more stable crystal lattice. |

| Solubility | Enhanced aqueous solubility, particularly at lower pH. Reduced solubility in non-polar organic solvents. | The highly polar sulfone group increases the molecule's affinity for polar solvents like water, especially when the basic nitrogen atoms are protonated. |

| pKa | The pKa of the side-chain amino groups is expected to be slightly lower than that of Fluphenazine. | The electron-withdrawing effect of the sulfone group can influence the basicity of the distant nitrogen atoms. |

Synthesis and Chemical Reactivity

Fluphenazine S,S-dioxide can be synthesized in the laboratory by the oxidation of Fluphenazine. A common method involves the use of a strong oxidizing agent, such as hydrogen peroxide in acetic acid or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds stepwise, with the formation of the sulfoxide as an intermediate.

Illustrative Synthetic Workflow

Caption: Synthetic pathway for Fluphenazine S,S-dioxide.

Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and quantification of Fluphenazine S,S-dioxide.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC), particularly with mass spectrometric detection (LC-MS), is the method of choice for the analysis of Fluphenazine and its metabolites.

Experimental Protocol: Reversed-Phase HPLC-MS

-

Column: A C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) is effective for separating compounds with varying polarities.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Program: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B to elute the more non-polar compounds. Due to its increased polarity, Fluphenazine S,S-dioxide will elute earlier than Fluphenazine and its sulfoxide metabolite.

-

Detection: Mass spectrometry (MS) provides high sensitivity and selectivity. Electrospray ionization (ESI) in positive ion mode is well-suited for these basic compounds. Monitoring for the specific m/z of the protonated molecule [M+H]⁺ allows for targeted analysis.

Spectroscopic Analysis

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight. Fragmentation patterns can help in structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts for the protons and carbons near the sulfone group.

-

Infrared (IR) Spectroscopy: The presence of the sulfone group will be indicated by strong absorption bands in the regions of approximately 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.

Conclusion

Fluphenazine S,S-dioxide is a significant metabolite whose properties are dictated by the presence of the highly polar sulfone group. While direct experimental data is sparse, a combination of predictive chemistry and analytical principles allows for a robust understanding of its behavior. The methodologies outlined in this guide provide a solid foundation for researchers engaged in the study of Fluphenazine metabolism and the broader field of drug development.

References

Fluphenazine S,S-dioxide: A Technical Guide to a Putative Metabolite of Fluphenazine

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Primary Metabolite

Fluphenazine, a potent phenothiazine antipsychotic, has been a cornerstone in the management of schizophrenia and other psychotic disorders for decades.[1][2] Its clinical efficacy is intrinsically linked to its complex pharmacology and metabolic fate. While the primary metabolic pathway of fluphenazine leading to the formation of fluphenazine sulfoxide is well-documented, the potential for further oxidation to Fluphenazine S,S-dioxide (a sulfone) represents an area of scientific inquiry with implications for understanding the complete metabolic profile and potential long-term effects of the parent drug. This technical guide provides a comprehensive exploration of Fluphenazine S,S-dioxide, from its chemical synthesis and properties to its putative role as a metabolite, analytical detection methodologies, and potential biological significance.

I. Fluphenazine Metabolism: The Central Role of Sulfoxidation

Fluphenazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[3][4] The most prominent metabolic transformation is the oxidation of the sulfur atom in the phenothiazine ring to form fluphenazine sulfoxide.[3] This reaction is predominantly catalyzed by CYP2D6, with minor contributions from other isoforms like CYP1A2 and CYP3A4 reported for other phenothiazines.[5][6]

The formation of the sulfoxide is a critical step in the detoxification and elimination of fluphenazine. However, the sulfur atom in the sulfoxide is still susceptible to further oxidation, which could theoretically lead to the formation of Fluphenazine S,S-dioxide.

Caption: Metabolic pathway of Fluphenazine sulfoxidation.

II. Fluphenazine S,S-dioxide: Chemical Profile and Synthesis

While the in vivo formation of Fluphenazine S,S-dioxide remains to be definitively established, its chemical synthesis is well-described in the context of phenothiazine chemistry.

Synthesis Protocol: Oxidation of Fluphenazine

The synthesis of phenothiazine sulfones, including Fluphenazine S,S-dioxide, is typically achieved through the oxidation of the corresponding phenothiazine. A common and effective method involves the use of hydrogen peroxide in an acidic medium.[7]

Step-by-Step Protocol:

-

Dissolution: Dissolve Fluphenazine in glacial acetic acid.

-

Oxidation: Add a 30% solution of hydrogen peroxide to the fluphenazine solution.

-

Reaction: The reaction mixture is typically heated to facilitate the oxidation of the sulfur atom to a sulfone.

-

Isolation: The resulting Fluphenazine S,S-dioxide can be isolated and purified using standard chromatographic techniques.

This synthetic route provides a reliable method for obtaining a pure standard of Fluphenazine S,S-dioxide, which is essential for analytical method development and biological activity screening.

| Property | Fluphenazine | Fluphenazine Sulfoxide | Fluphenazine S,S-dioxide |

| Molecular Formula | C₂₂H₂₆F₃N₃OS | C₂₂H₂₆F₃N₃O₂S | C₂₂H₂₆F₃N₃O₃S |

| Molecular Weight | 437.53 g/mol | 453.53 g/mol | 469.53 g/mol |

| Sulfur Oxidation State | -2 | 0 | +2 |

| Polarity | Least Polar | Intermediate Polarity | Most Polar |

III. Analytical Methodologies for Detection and Differentiation

The unequivocal identification and quantification of Fluphenazine S,S-dioxide in biological matrices require sophisticated analytical techniques capable of differentiating it from the more abundant sulfoxide metabolite.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of drug metabolites due to its high sensitivity and specificity.[8][9]

Experimental Protocol for LC-MS/MS Analysis:

-

Sample Preparation:

-

Perform a protein precipitation of the plasma or urine sample using a solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

-

Chromatographic Separation:

-

Utilize a reverse-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol). The gradient should be optimized to achieve baseline separation of fluphenazine, fluphenazine sulfoxide, and the putative S,S-dioxide. Due to the increased polarity of the S,S-dioxide, it is expected to have a shorter retention time than the sulfoxide under reverse-phase conditions.

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Select specific precursor-to-product ion transitions for each analyte in multiple reaction monitoring (MRM) mode for quantification. The distinct molecular weights of the parent drug, sulfoxide, and S,S-dioxide will result in unique precursor ions.

-

Caption: Analytical workflow for the detection of Fluphenazine metabolites.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a viable alternative for the separation of phenothiazine sulfones.[10][11] The choice of the mobile phase is critical for achieving the necessary resolution between the sulfoxide and S,S-dioxide. A multi-component solvent system, optimized for polarity, can effectively separate these closely related compounds on a silica gel plate.

IV. Biological Activity and Toxicological Significance: An Extrapolation

The biological activity of Fluphenazine S,S-dioxide has not been specifically reported. However, studies on other phenothiazine sulfones have indicated potential antimicrobial and anthelmintic properties.[7] It is generally considered that the sulfoxide metabolites of phenothiazines have reduced antipsychotic activity compared to the parent drug. It is plausible that the more polar S,S-dioxide would have even lower affinity for dopamine receptors and consequently, diminished psychoactive effects.

The toxicological profile of Fluphenazine S,S-dioxide is also unknown. The parent compound, fluphenazine, can cause a range of adverse effects, including extrapyramidal symptoms and, rarely, liver injury.[12][13] The formation of reactive metabolites is sometimes implicated in drug-induced toxicity. Further research is necessary to determine if the S,S-dioxide has any unique toxicological properties.

V. Future Directions and Conclusion

The existence of Fluphenazine S,S-dioxide as a chemical entity is confirmed, and its synthesis is achievable. However, its role as a genuine in vivo metabolite of fluphenazine remains an open question. The development and application of highly sensitive and specific analytical methods, such as LC-MS/MS, are crucial to investigate its potential formation in biological systems.

For researchers and professionals in drug development, a complete understanding of the metabolic pathways of a drug is paramount. While Fluphenazine S,S-dioxide may be a minor or even absent metabolite in most individuals, its potential formation under specific conditions (e.g., in certain genetic polymorphs of CYP enzymes or during drug-drug interactions) cannot be entirely ruled out without further investigation.

This technical guide serves as a foundational resource for stimulating further research into the complete metabolic profile of fluphenazine. The elucidation of the formation, biological activity, and potential toxicity of Fluphenazine S,S-dioxide will contribute to a more comprehensive understanding of this widely used antipsychotic medication.

References

-

Daniel, W. A., Syrek, M., & Haduch, A. (2002). The contribution of cytochrome P-450 isoenzymes to the metabolism of phenothiazine neuroleptics. European Neuropsychopharmacology, 12(5), 371-377. [Link]

-

Górniak, A., & Daniel, W. A. (2004). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 32(11), 1339-1346. [Link]

-

Jercan, E., & Tautu, L. (2002). Separation of N-alkyl phenothiazine sulfones by HPTLC using an optimum mobile phase. Journal of Pharmaceutical and Biomedical Analysis, 28(2), 385-389. [Link]

-

Asrar, R., Noble, B. B., Seden, P. T., Gill, A. D., & Jones, A. M. (2023). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. ChemRxiv. [Link]

- Kreft, H., & Breyer-Pfaff, U. (1979). Formation of the sulfone metabolite of didesmethylchlorpromazine in the rat in vivo and in vitro. Drug Metabolism and Disposition, 7(6), 404-410.

-

GoodRx. (n.d.). Fluphenazine. [Link]

-

Journal of Medicinal and Medical Chemistry. (2025). A Review on Fluphenazine Pharmacology and its Analytical Methods. [Link]

-

Asrar, R., Noble, B. B., Seden, P. T., Gill, A. D., & Jones, A. M. (2023). Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. ChemRxiv. [Link]

-

Guengerich, F. P. (2021). Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions. Accounts of chemical research, 54(5), 1246–1256. [Link]

-

ResearchGate. (2002). Separation of N-alkyl phenothiazine sulfones by HPTLC using an optimum mobile phase. [Link]

-

National Institute of Standards and Technology. (n.d.). Fluphenazine. NIST WebBook. [Link]

-

Strieth-Kalthoff, F., Le, C., & Glorius, F. (2023). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society, 145(10), 5674–5685. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluphenazine. PubChem. [Link]

-

Kumar, A., Sharma, S., & Kumar, P. (2012). Study and synthesis of biologically active phenothiazines, their sulfones, and ribofuranosides. Nucleosides, Nucleotides & Nucleic Acids, 31(9), 680-691. [Link]

-

MIMS. (n.d.). Fluphenazine. [Link]

-

Guengerich, F. P., & Yoshimoto, F. K. (2018). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Journal of steroid biochemistry and molecular biology, 179, 4–13. [Link]

-

Otręba, M., Kośmider, L., & Rzepecka-Stojko, A. (2020). Antiviral activity of chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine towards RNA-viruses. A review. European journal of pharmacology, 887, 173553. [Link]

-

Johnson-Davis, K. L., & McMillin, G. A. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in molecular biology (Clifton, N.J.), 1383, 49–57. [Link]

-

Strieth-Kalthoff, F., Le, C., & Glorius, F. (2023). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society, 145(10), 5674–5685. [Link]

-

ResearchGate. (2020). a) Mass spectra of fluphenazine hydrochloride, b) Mass spectra of the unknown degradation product. [Link]

-

Guengerich, F. P., & Yoshimoto, F. K. (2018). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Journal of steroid biochemistry and molecular biology, 179, 4–13. [Link]

-

National Center for Biotechnology Information. (2018). Fluphenazine. LiverTox. [Link]

Sources

- 1. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Review on Fluphenazine Pharmacology and its Analytical Methods [jmedchem.com]

- 3. youtube.com [youtube.com]

- 4. jmedchem.com [jmedchem.com]

- 5. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The contribution of cytochrome P-450 isoenzymes to the metabolism of phenothiazine neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study and synthesis of biologically active phenothiazines, their sulfones, and ribofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 10. Separation of N-alkyl phenothiazine sulfones by HPTLC using an optimum mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mims.com [mims.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Generation of Fluphenazine S,S-dioxide

Executive Summary

Fluphenazine is a potent phenothiazine-class antipsychotic agent widely used in the management of schizophrenia.[1][2] Its clinical efficacy is intrinsically linked to its metabolic fate, which is complex and involves multiple enzymatic pathways. A critical metabolic transformation is the oxidation of the sulfur atom within the phenothiazine ring, leading to the formation of Fluphenazine sulfoxide and, subsequently, Fluphenazine S,S-dioxide (also known as fluphenazine sulphone).[3][4] The in vitro generation of these metabolites is paramount for drug development and research. It provides essential analytical standards for pharmacokinetic studies, enables comprehensive toxicological assessments, and facilitates the elucidation of metabolic pathways. This guide provides a detailed technical overview of field-proven methodologies for the controlled in vitro generation of Fluphenazine S,S-dioxide through both chemical and enzymatic synthesis, designed for researchers, scientists, and drug development professionals.

Section 1: Foundational Principles of Fluphenazine Oxidative Metabolism

Fluphenazine's tricyclic structure, characterized by a phenothiazine ring system, is susceptible to oxidative metabolism at several sites.[5][6] While N-oxidation on the piperazine side chain can occur, the oxidation of the electron-rich sulfur atom at position 5 of the phenothiazine nucleus is a major metabolic route.[3][4]

This oxidation is a two-step process:

-

Sulfoxidation: The initial oxidation converts the sulfide group (-S-) into a sulfoxide (-SO-). This metabolite, Fluphenazine sulfoxide, is frequently detected in patients undergoing treatment.[4][7]

-

Sulfonation: Further oxidation of the sulfoxide yields the corresponding S,S-dioxide or sulphone (-SO₂-).

The generation of a pure standard of the S,S-dioxide metabolite is often necessary to distinguish it from other metabolites and to accurately quantify its presence in biological matrices. In vitro synthesis provides a reliable and controlled source of this compound, circumventing the complexities and low yields associated with isolation from in vivo samples.

Section 2: Chemical Synthesis of Fluphenazine S,S-dioxide

Chemical synthesis offers a direct and high-yield route to Fluphenazine S,S-dioxide. The core principle involves the use of a potent oxidizing agent in a controlled stoichiometric ratio to drive the oxidation past the sulfoxide intermediate to the desired sulphone.

Expertise & Causality: The Choice of Oxidant

The selection of the oxidizing agent is critical. While milder oxidants may selectively form the sulfoxide, a more robust agent is required for the second oxidation step. Meta-chloroperoxybenzoic acid (m-CPBA) is an excellent candidate due to its efficacy in oxidizing sulfides to sulphones and its good solubility in common organic solvents. A related thesis on fluphenazine oxidation confirms the utility of peroxy acids in this context.[3] To ensure the reaction proceeds to the S,S-dioxide, a molar excess of the oxidant is employed. Using at least two equivalents of m-CPBA relative to the fluphenazine starting material provides the necessary driving force for complete oxidation to the sulphone.

Experimental Protocol: Chemical Synthesis

Objective: To synthesize Fluphenazine S,S-dioxide from Fluphenazine hydrochloride using m-CPBA.

Materials:

-

Fluphenazine dihydrochloride

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Dissolution: Dissolve Fluphenazine (1.0 equivalent) in anhydrous DCM in a round-bottom flask with stirring. The solution should be protected from light.

-

Oxidant Addition: In a separate container, dissolve m-CPBA (approximately 2.5 equivalents to account for purity) in DCM.

-

Reaction: Cool the Fluphenazine solution to 0°C using an ice bath. Add the m-CPBA solution dropwise over 30 minutes. Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction may require several hours to 24 hours for completion.

-

Quenching: Upon completion, quench the excess m-CPBA by adding saturated Na₂SO₃ solution and stirring for 20 minutes.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove m-chlorobenzoic acid byproduct) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Fluphenazine S,S-dioxide.

-

Purification: Purify the crude product using column chromatography on silica gel or by preparative HPLC.[5]

Data Presentation: Synthesis Parameters

| Parameter | Specification | Rationale |

| Starting Material | Fluphenazine | Substrate for oxidation |

| Oxidizing Agent | m-Chloroperoxybenzoic acid (m-CPBA) | Effective for sulfide-to-sulphone oxidation |

| Stoichiometry | 1 : 2.5 (Fluphenazine : m-CPBA) | Molar excess ensures complete oxidation to S,S-dioxide |

| Solvent | Dichloromethane (DCM) | Good solubility for reactants; relatively inert |

| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side reactions |

| Reaction Time | 4-24 hours (Monitored) | Allows for complete conversion |

| Expected Yield | 60-80% (Post-purification) | Typical for this class of oxidation reaction |

Visualization: Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of Fluphenazine S,S-dioxide.

Section 3: Enzymatic Synthesis of Fluphenazine S,S-dioxide

Enzymatic synthesis provides a biomimetic approach that reflects the physiological formation of the metabolite. This method is crucial for confirming that the S,S-dioxide is indeed a product of enzymatic metabolism and for studying the kinetics of its formation. The primary enzymes responsible for Fluphenazine oxidation in vivo are from the Cytochrome P450 (CYP) superfamily, particularly CYP2D6.[1][8]

Expertise & Causality: The Biocatalytic System

The self-validating system for enzymatic synthesis relies on a well-characterized biological matrix, such as human liver microsomes (HLMs). HLMs contain a rich complement of drug-metabolizing enzymes, including CYP450s. To ensure sustained enzyme activity, a cofactor regenerating system for NADPH (the primary electron donor for CYP450s) is essential. This system, typically comprising glucose-6-phosphate (G6P), glucose-6-phosphate dehydrogenase (G6PDH), and NADP⁺, continuously replenishes the NADPH consumed during the catalytic cycle. This setup provides a robust and physiologically relevant environment for metabolite generation.

Experimental Protocol: Enzymatic Synthesis

Objective: To generate Fluphenazine S,S-dioxide using human liver microsomes.

Materials:

-

Fluphenazine

-

Pooled Human Liver Microsomes (HLMs)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., Solution A: NADP⁺, Solution B: G6P, G6PDH)

-

Magnesium Chloride (MgCl₂)

-

Acetonitrile (ACN), cold, with internal standard

-

Microcentrifuge tubes

-

Incubator/shaking water bath

Step-by-Step Methodology:

-

Pre-incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mix containing phosphate buffer, HLM protein (e.g., 0.5 mg/mL), and the NADPH regenerating system.

-

Pre-warm: Pre-incubate this mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Start the reaction by adding Fluphenazine (final concentration typically 1-10 µM) to the mixture. Vortex briefly.

-

Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath. A time-course experiment is recommended to optimize the yield of the S,S-dioxide versus the sulfoxide intermediate.

-

Terminate Reaction: Stop the reaction by adding 2-3 volumes of cold acetonitrile containing an appropriate internal standard (for analytical quantification).

-

Protein Precipitation: Vortex vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Sample Analysis: Carefully transfer the supernatant to a new tube or HPLC vial for analysis by LC-MS/MS to identify and quantify the formation of Fluphenazine S,S-dioxide.

Data Presentation: Incubation Parameters

| Parameter | Specification | Rationale |

| Enzyme Source | Pooled Human Liver Microsomes (HLMs) | Provides a relevant mix of human metabolic enzymes.[3] |

| Protein Conc. | 0.2 - 1.0 mg/mL | Balances metabolic activity with cost and matrix effects |

| Substrate Conc. | 1 - 10 µM | Typically below or near the Km for relevant CYP enzymes |

| Cofactor System | NADPH Regenerating System | Ensures sustained CYP450 activity. |

| Buffer | 0.1 M Potassium Phosphate, pH 7.4 | Mimics physiological pH |

| Temperature | 37°C | Optimal temperature for human enzyme activity |

| Incubation Time | 0 - 120 minutes | Time-course allows for monitoring product formation |

Visualization: Enzymatic Synthesis Workflow

Caption: Workflow for the enzymatic synthesis of Fluphenazine S,S-dioxide.

Section 4: Purification and Structural Confirmation

Regardless of the synthesis method, the final product must be purified and its identity unequivocally confirmed.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying Fluphenazine and its oxides.[5][9] A C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonia to improve peak shape) can effectively separate the non-polar Fluphenazine from the more polar sulfoxide and S,S-dioxide metabolites.

-

Characterization:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirmation. The S,S-dioxide will have a mass-to-charge ratio (m/z) that is 32 Da higher than the parent Fluphenazine, corresponding to the addition of two oxygen atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a definitive structural confirmation of a bulk-synthesized standard, ¹H and ¹³C NMR are required to confirm the integrity of the molecule's carbon-hydrogen framework and to observe chemical shifts indicative of oxidation at the sulfur atom.

-

References

- New Drug Approvals. (2022). FLUPHENAZINE.

- Heyes, W. F. (n.d.). STUDIES ON THE OXIDATIVE DEGRADATION OF FLUPHENAZINE DECANOA TE IN OILY SOLUTION. LJMU Research Online.

- Widerlöv, E., et al. (1982).

- Heyes, W. F., Salmon, J. R., & Marlow, W. (1980). High-performance liquid chromatographic separation of the N- and S-oxides of fluphenazine and fluphenazine decanoate.

- Wikipedia. (2024). Fluphenazine.

- Luo, J. P., et al. (1996). Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography.

- PubChem. (n.d.). Fluphenazine.

- Tomer, S., & Rathod, D. (2024). Synthesis of Fluphenazine Decanoate using Candida Antarctica Lipase B Enzyme.

- Goldstein, S. A., & Van Vunakis, H. (1981). Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. European Journal of Clinical Pharmacology, 21(2), 143-149.

- Journal of Medicinal and Medical Chemistry. (n.d.). A Review on Fluphenazine Pharmacology and its Analytical Methods.

- Blazheyevskiy, M. Y. (2021). Indirect Polarographic Method for the Determination of Fluphenazine hydrochloride using Peroxomonosulphate.

- Blazheyevskiy, M. Y., & Logoyda, L. S. (2021). Difference spectrophotometric method for the determination of Fluphenazine hydrochloride in tablets using peroxomonosulfate.

- ResearchGate. (n.d.).

- BOC Sciences. (n.d.). Fluphenazine and Impurities.

- Patsnap Synapse. (2024).

- ResearchGate. (n.d.).

- Preskorn, S. H. (2021). Fluphenazine and Fluphenazine Decanoate. In The Clinical Use of Antipsychotic Plasma Levels.

Sources

- 1. Fluphenazine - Wikipedia [en.wikipedia.org]

- 2. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psychiatry.ru [psychiatry.ru]

- 6. researchgate.net [researchgate.net]

- 7. Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluphenazine and Fluphenazine Decanoate (Chapter 8) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]

- 9. psychiatry.ru [psychiatry.ru]

Fluphenazine S,S-dioxide: A Comprehensive Technical Guide for Researchers

This technical guide provides an in-depth exploration of Fluphenazine S,S-dioxide, a significant metabolite of the potent antipsychotic drug Fluphenazine. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical identity, pharmacological relevance, synthesis, and analytical methodologies pertinent to this compound.

Core Identification and Chemical Properties

Fluphenazine S,S-dioxide is a key oxidation product of Fluphenazine. Understanding its fundamental properties is crucial for any scientific investigation.

| Property | Value | Source |

| Chemical Name | 2-[4-[3-[5,5-dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol | |

| CAS Number | 72941445 | |

| Molecular Formula | C22H26F3N3O3S | [1] |

| Molecular Weight | 469.52 g/mol |

A related compound, Fluphenazine Decanoate S-Oxide, which is the S-oxide of the decanoate ester prodrug of Fluphenazine, has the CAS number 64610-50-0 .[2][3] It is essential to distinguish between these two entities in research and procurement.

Pharmacological Context: The Significance of a Metabolite

Fluphenazine is a first-generation (typical) antipsychotic of the phenothiazine class, primarily used in the management of schizophrenia and other psychotic disorders.[4][5] Its therapeutic effects are attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathways of the brain.[6][7]

The metabolism of Fluphenazine is extensive, occurring mainly in the liver via enzymes such as the cytochrome P450 system, particularly CYP2D6.[6][] Metabolic pathways include oxidation, dehydrogenation, demethylation, and glucuronidation.[] Oxidation of the sulfur atom in the phenothiazine ring is a key metabolic step, leading to the formation of Fluphenazine S-oxide and subsequently the S,S-dioxide. While the parent drug, Fluphenazine, is the primary active moiety, its metabolites may also possess pharmacological activity and contribute to the overall therapeutic and side-effect profile.

Mechanism of Action of the Parent Compound: Fluphenazine

Caption: Dopaminergic pathway and Fluphenazine's antagonistic action.

Synthesis and Formation

Fluphenazine S,S-dioxide is primarily formed through the metabolic oxidation of Fluphenazine. In a laboratory setting, it can be synthesized by the controlled oxidation of Fluphenazine.

Conceptual Synthesis Workflow

The synthesis of Fluphenazine itself involves a multi-step process, often starting from 2-(trifluoromethyl)-10H-phenothiazine.[9][10][11] The subsequent oxidation to the S,S-dioxide can be achieved using strong oxidizing agents.

Sources

- 1. Fluphenazine S,S-dioxide | C22H26F3N3O3S | CID 72941445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluphenazine Decanoate S-Oxide - CAS - 64610-50-0 | Axios Research [axios-research.com]

- 3. allmpus.com [allmpus.com]

- 4. Fluphenazine - Wikipedia [en.wikipedia.org]

- 5. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

- 7. youtube.com [youtube.com]

- 9. "An Improved Process For The Preparation Of Fluphenazine" [quickcompany.in]

- 10. researchgate.net [researchgate.net]

- 11. File:Fluphenazine synthesis.png - Wikimedia Commons [commons.wikimedia.org]

Navigating the Synthesis and Quality Control of Fluphenazine S,S-dioxide: A Technical Guide for Researchers

For researchers and drug development professionals engaged in the study of Fluphenazine and its metabolites, Fluphenazine S,S-dioxide represents a compound of significant interest. As a potential metabolite and degradation product, its synthesis and analytical characterization are crucial for comprehensive drug safety and efficacy studies. This in-depth technical guide provides a practical framework for sourcing precursor materials, understanding potential synthetic pathways, and establishing robust analytical and quality control procedures for Fluphenazine S,S-dioxide and its related compounds.

Sourcing Strategy: Addressing the Commercial Unavailability of Fluphenazine S,S-dioxide

A direct search for commercial suppliers of Fluphenazine S,S-dioxide will likely yield limited to no results, as it is not a commonly stocked research chemical or pharmaceutical standard. The primary route to obtaining this compound is through in-house synthesis. Therefore, the sourcing strategy must focus on acquiring high-purity precursors and related compounds that can serve as starting materials or reference standards.

The most critical precursor for the synthesis of Fluphenazine S,S-dioxide is its less oxidized counterpart, Fluphenazine S-oxide . Several reputable suppliers specialize in pharmaceutical impurities and reference standards and offer Fluphenazine S-oxide and related derivatives.

Table 1: Commercial Suppliers of Fluphenazine S-oxide and Related Compounds

| Supplier | Compound Name | CAS Number | Notes |

| Simson Pharma Limited | Fluphenazine Decanoate S-oxide | 64610-50-0 | Offers the decanoate ester form. |

| Veeprho | Fluphenazine S-Oxide Impurity | 1674-76-6 | Provides the S-oxide as an impurity standard.[1] |

| Allmpus | FLUPHENAZINE DECANOATE S-OXIDE | 64610-50-0 | Lists the decanoate S-oxide as an in-stock item.[2] |

| Axios Research | Fluphenazine Decanoate S-Oxide | 64610-50-0 | Supplies as a reference standard for analytical and QC applications.[3] |

| BOC Sciences | Fluphenazine Decanoate S-oxide | 64610-50-0 | Offers as an impurity standard.[] |

| Venkatasai Life Sciences | Fluphenazine Decanoate Sulfoxide | 64610-50-0 | Available for custom synthesis. |

In addition to the S-oxide, securing a high-purity source of the parent compound, Fluphenazine , is essential for comparative analytical studies and as a potential starting material for a two-step oxidation process. Numerous GMP-certified manufacturers and suppliers offer Fluphenazine API.[5]

Synthetic Considerations for Fluphenazine S,S-dioxide